tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-17-9-10-18(14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 |
InChI Key |
CJNOUOXXYYIOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-methylphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-methylphenyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-methylphenyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions of piperazine-based compounds with biological targets.
Medicine: The compound is used in the development of new drugs, particularly those targeting the central nervous system. It is a key intermediate in the synthesis of antipsychotic and antidepressant medications.
Industry: In the industrial sector, tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 2-(o-tolyl)piperazine-1-carboxylate with analogous piperazine derivatives, focusing on structural features, synthetic methods, physicochemical properties, and biological relevance.
Structural Modifications and Substituent Effects
Key Observations :
Key Observations :
- Alkylation Efficiency : 4-Substituted derivatives (e.g., 4-(2-methylbenzyl)) achieve higher yields (98%) due to reduced steric hindrance compared to 2-substituted analogs .
- Purification Challenges : Polar substituents (e.g., methoxycarbonyl) may necessitate advanced chromatographic techniques for isolation .
Physicochemical Properties
Key Observations :
Key Observations :
- Substituent-Driven Activity : Aromatic substituents (e.g., carbazole) enhance interactions with DNA-modifying enzymes, while alkyl chains (e.g., 3-chloropropyl) may improve cytotoxicity .
- Target Selectivity : The o-tolyl group’s steric profile may favor binding to central nervous system (CNS) receptors over peripheral targets .
Biological Activity
tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate is a piperazine derivative characterized by its unique structural components, including a tert-butyl group and an o-tolyl moiety. Its IUPAC name is tert-butyl (2R,5S)-2-methyl-5-(2-methylphenyl)piperazine-1-carboxylate, with a molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various molecular targets in pharmacology.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds containing piperazine rings can modulate neurotransmitter activity, which may influence mood and behavior, making them candidates for psychiatric treatments. The compound's mechanism involves binding to central nervous system receptors, potentially altering neurotransmitter release and signaling pathways.
Biological Activity
Studies have shown that this compound exhibits various biological activities, including:
- Antidepressant-like effects : By modulating serotonin and dopamine receptors, this compound may exhibit potential antidepressant properties.
- Anticancer activity : Preliminary data suggest that piperazine derivatives can inhibit the growth of certain cancer cell lines, indicating potential as anticancer agents .
- Neuroprotective effects : Its interaction with neurotransmitter systems positions it as a candidate for neuroprotection in conditions like Alzheimer's disease.
Case Studies
- Antidepressant Activity : A study evaluating the effects of piperazine derivatives on serotonin receptor modulation found that compounds similar to this compound exhibited significant antidepressant-like behavior in animal models, suggesting its potential use in treating depression .
- Anticancer Properties : In vitro studies demonstrated that this compound could inhibit proliferation in pancreatic cancer cell lines. The compound showed dose-dependent growth inhibition, with IC50 values indicating moderate potency against these cancer cells .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the o-tolyl group enhances lipophilicity, improving receptor binding affinity. The following table summarizes key aspects of its SAR:
| Structural Feature | Influence on Activity |
|---|---|
| Piperazine Ring | Essential for receptor interaction |
| Tert-butyl Group | Increases lipophilicity |
| o-Tolyl Moiety | Enhances binding affinity |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the piperazine derivative is formed through the reaction of a suitable amine with a carboxylic acid derivative under basic conditions.
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(o-tolyl)piperazine-1-carboxylate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A general approach includes:
- Step 1 : Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP, THF) to enhance regioselectivity .
- Step 2 : Coupling with o-tolyl derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling may introduce aryl groups to the piperazine scaffold .
- Intermediates are characterized using HPLC (for purity >97%) and ¹H/¹³C NMR to confirm regiochemistry and functional group integrity. Mass spectrometry (ESI-MS) is used to verify molecular weights .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may decompose under heat, releasing toxic fumes (e.g., NOₓ, CO). Avoid contact with strong oxidizers or acids due to incompatibility risks .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Stability studies suggest a shelf life of ≥12 months when moisture is minimized .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions like over-alkylation. For coupling steps, elevated temperatures (60–80°C) with microwave assistance can accelerate kinetics .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF is preferred for Boc reactions due to its inertness. Solvent-free conditions under ball-milling have shown promise for reducing waste .
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enhance cross-coupling efficiency. Catalyst loadings as low as 0.5 mol% can achieve >90% conversion in Suzuki reactions .
Q. What strategies resolve structural ambiguities in piperazine derivatives during crystallography?
Q. How can contradictory bioactivity data across studies using this compound be analyzed?
- Methodological Audit : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays .
- SAR Analysis : Map substituent effects using a library of analogs. Fluorine substitution at the ortho position (vs. para) can alter binding affinity by 10-fold due to steric effects .
- Meta-Analysis : Apply tools like Forest plots to quantify heterogeneity across studies. Contradictions in cytotoxicity (e.g., HeLa vs. MCF7 cell lines) often reflect tissue-specific uptake mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
